molecular formula C6H10F2O B1296533 4,4-Difluorocyclohexanol CAS No. 22419-35-8

4,4-Difluorocyclohexanol

Cat. No. B1296533
CAS RN: 22419-35-8
M. Wt: 136.14 g/mol
InChI Key: XTJZBCBHCPQASK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Difluorocyclohexanol is a reagent used in the clearance of adenosine inhibitors of bacterial NAD±dependent DNA ligase . It is also used as a pharmaceutical intermediate .


Molecular Structure Analysis

The molecular formula of 4,4-Difluorocyclohexanol is C6H10F2O . The structure includes a cyclohexanol ring with two fluorine atoms attached to the same carbon atom .


Physical And Chemical Properties Analysis

4,4-Difluorocyclohexanol has a density of 1.2±0.1 g/cm3, a boiling point of 160.6±40.0 °C at 760 mmHg, and a flash point of 50.9±27.3 °C . It has a molar refractivity of 29.5±0.4 cm3 and a molar volume of 118.3±5.0 cm3 . It appears as a white to orange to green powder or lump .

Scientific Research Applications

1. Nuclear Waste Treatment and Sensor Development

4,4’-[di t-butyldibenzo]-18-crown-6 and its cyclohexanol-based derivative are used for selective metal ion extraction. This property is particularly beneficial in areas like nuclear waste treatment and the development of sensors. These substances can efficiently separate specific metal ions from mixtures, which is crucial in handling nuclear waste and creating sensitive detection systems for various ions (Dutta et al., 2022).

2. Conformational Studies in Chemistry

The conformational equilibria of molecules like 4,4-difluorocyclohexanol are studied using techniques such as fluorine and proton NMR. These studies are significant in understanding the molecular structures and interactions in polar flexible molecules, which can have applications in designing drugs and other chemical products (Stolow et al., 1968).

3. Organocatalysis in Asymmetric Synthesis

Polystyrene-immobilized pyrrolidine, a catalyst developed for the Michael addition of cyclohexanone to nitroolefins, showcases the importance of cyclohexanol derivatives in asymmetric synthesis. These compounds play a crucial role in achieving high yields and selectivity in reactions that are fundamental to producing various pharmaceuticals and fine chemicals (Miao & Wang, 2008).

4. Bioorganic Reagents and Enzyme Catalysis

Cyclohexanone derivatives are used to study enzyme catalysis, particularly in the field of bioorganic chemistry. For example, mutants of cyclohexanone monooxygenase have been investigated for their catalytic capabilities and selectivity, providing insights into enzyme behavior and potential applications in biotransformations (Kayser & Clouthier, 2006).

5. Advanced Materials and Polymer Science

Research involving 4,4-difluorocyclohexanol contributes to the development of advanced materials, particularly in polymer science. For instance, studies on polyesters synthesized from furandicarboxylic acid and cyclohexanedimethanol show that these materials have potential as bio-based engineering plastics. The properties of these polyesters, such as crystallinity and thermal stability, are directly influenced by the steric configuration of cyclohexanol derivatives (Wang et al., 2018).

Safety And Hazards

4,4-Difluorocyclohexanol may cause skin irritation, serious eye irritation, and respiratory irritation . Precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

4,4-difluorocyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F2O/c7-6(8)3-1-5(9)2-4-6/h5,9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTJZBCBHCPQASK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80338090
Record name 4,4-Difluorocyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80338090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Difluorocyclohexanol

CAS RN

22419-35-8
Record name 4,4-Difluorocyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80338090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4-Difluorocyclohexan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

0.361 g meta-chloro-perbenzoic acid were added into a solution of 0.262 g 1-(4,4-difluoro-cyclohexyl)-ethanone in 5 ml chloroform. The reaction was stirred at rt for 2 hours when TLC indicated consumption of the 1-(4,4-difluoro-cyclohexyl)-ethanone. The solution was poured into saturated sodium hydrogencarbonate solution and extracted with chloroform (3×50 ml). The combined organic phases were passed through a phase separator concentrated in vacuo. The crude product was resuspended in methanol (5 ml) and 10% aq. potassium carbonate solution. (5 ml) and stirred at rt over a weekend. The solution was diluted with chloroform (25 ml) and sat. sodium hydrogencarbonate solution. The organic phases were separated and the aqueous phase was extracted with methylene chloride (3×25 ml). The combined organic phases were passed through a phase-separator, concentrated in vacuo. Purification was achieved by silica gel column chromatography (solvent: 100%→1:1 petroleum ether/diethylether).
Quantity
0.361 g
Type
reactant
Reaction Step One
Quantity
0.262 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 4,4-difluorocyclohexyl benzoate (2.0 g), 1M sodium hydroxide solution (10 mL) and ethanol (20 mL) was stirred at 70° C. for 3 hr. The reaction mixture was added to a mixture of ethyl acetate and water, and the organic layer was separated. The aqueous layer was extracted with ethyl acetate, and the combined organic layer was successively washed with water and saturated brine, dried over anhydrous magnesium sulfate and concentrated in vacuo. The residue was purified by column chromatography on silica gel to give the title compound (1.0 g, 90%).
Name
4,4-difluorocyclohexyl benzoate
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4-Difluorocyclohexanol
Reactant of Route 2
Reactant of Route 2
4,4-Difluorocyclohexanol
Reactant of Route 3
4,4-Difluorocyclohexanol
Reactant of Route 4
4,4-Difluorocyclohexanol
Reactant of Route 5
4,4-Difluorocyclohexanol
Reactant of Route 6
4,4-Difluorocyclohexanol

Citations

For This Compound
12
Citations
RTC Brownlee, AR Katritzky, MV Sinnott, M Szafran… - Tetrahedron …, 1968 - Elsevier
(Received in USA 31 July 1968; received in UK for publication 15 September 1968) Fluorine substitution into a polar flexible molecule may be expected to significantly alter the …
Number of citations: 13 www.sciencedirect.com
J Kao - 1992 - elibrary.ru
Conformational free energy differences, enthalpy differences, and entropy differences were determined by use of the low temperature $\sp {19} $ F NMR peak area integration method …
Number of citations: 0 elibrary.ru
AR Vaino, WA Szarek - The Journal of Organic Chemistry, 2001 - ACS Publications
Syntheses of six new N-(pentopyranosyl)imidazoles have been achieved, and their conformations were observed with and without protonation. A decisive decrease in J 5 ‘ ,4 , …
Number of citations: 30 pubs.acs.org
SS Stokes, M Gowravaram, H Huynh, M Lu… - Bioorganic & medicinal …, 2012 - Elsevier
Optimization of clearance of adenosine inhibitors of bacterial NAD + -dependent DNA ligase is discussed. To reduce Cytochrome P-450-mediated metabolic clearance, many strategies …
Number of citations: 25 www.sciencedirect.com
KB Wiberg, WF Bailey, KM Lambert… - The Journal of Organic …, 2018 - ACS Publications
The origin of the anomeric effect has been reexamined in a coordinated experimental and computational investigation. The results of these studies implicate a number of different, but …
Number of citations: 81 pubs.acs.org
CA McAdam, MG McLaughlin, AJS Johnston… - Organic & …, 2013 - pubs.rsc.org
A facile and user-friendly protocol has been developed for the selective synthesis of E-vinyl silanes derived from propargylic alcohols using a PtCl2/XPhos catalyst system. The reaction …
Number of citations: 40 pubs.rsc.org
R Kanada, Y Kagoshima, T Suzuki… - Journal of Medicinal …, 2022 - ACS Publications
Histone acetylation is a post-translational modification of histones that is catalyzed by histone acetyltransferases (HATs) and plays an essential role in cellular processes. The HAT …
Number of citations: 3 pubs.acs.org
Y Yu, W Yuan, J Yuan, W Wei, Q He, X Zhang… - Bioorganic & Medicinal …, 2023 - Elsevier
A series of pyrazole-fused oleanolic acid derivatives were designed and synthesized. The modification of these analogues focused on the substituents screening on the pyrazole ring. …
Number of citations: 3 www.sciencedirect.com
EA Noe, JD Roberts - Journal of the American Chemical Society, 1971 - ACS Publications
Fluorine magnetic resonance spectroscopy has been used to determine the rates of ringinversion of 7, 7-difluoro-e-caprolactone and 7, 7-difluoro-e-caprolactam. Freeenergies of …
Number of citations: 23 pubs.acs.org
EA Noe - 1971 - search.proquest.com
Low-temperature fluorine magnetic resonance spectroscopy has been used to investigate the conformational equilibration of four cyclic gem-fluorides. Ring inversion in 1, 1-…
Number of citations: 3 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.